molecular formula C23H30O11 B1258980 Hovetrichoside A

Hovetrichoside A

Cat. No.: B1258980
M. Wt: 482.5 g/mol
InChI Key: COCNEZCGILVYSK-CZVNNXFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hovetrichoside A is a phenylpropanoid glycoside first isolated from Hovenia trichocarpa (a species in the Rhamnaceae family). It belongs to a class of compounds characterized by a phenolic core linked to a sugar moiety, which enhances solubility and modulates bioactivity . While its exact biosynthetic pathway remains unelucidated, structural analyses suggest it is derived from cinnamic acid derivatives glycosylated at specific hydroxyl groups. This compound has been identified in trace amounts (0.000049% yield) in plant extracts, highlighting its rarity .

Properties

Molecular Formula

C23H30O11

Molecular Weight

482.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(1R,2S)-3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C23H30O11/c1-31-16-7-11(3-5-14(16)26)13(9-24)22(12-4-6-15(27)17(8-12)32-2)34-23-21(30)20(29)19(28)18(10-25)33-23/h3-8,13,18-30H,9-10H2,1-2H3/t13-,18-,19-,20+,21-,22+,23+/m1/s1

InChI Key

COCNEZCGILVYSK-CZVNNXFVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(CO)C(C2=CC(=C(C=C2)O)OC)OC3C(C(C(C(O3)CO)O)O)O)O

Synonyms

hovetrichoside A

Origin of Product

United States

Comparison with Similar Compounds

Hovetrichoside A vs. Hovetrichoside C

  • This compound: A phenylpropanoid glycoside with a glucose moiety attached to a phenolic aglycone. Exact substitution patterns are unspecified in available data but inferred to involve hydroxyl or methoxy groups .
  • Hovetrichoside C : Structurally analogous but differs in glycosylation position and aglycone substituents. Molecular formula: C₂₁H₂₂O₁₁ (m/z 449.1116) . Both compounds share anti-inflammatory and anti-proliferative activities, though Hovetrichoside C has been more extensively studied .

This compound vs. Hovetrichoside H

  • Hovetrichoside H: A triterpenoid glycoside derived from ceanothetric acid, glycosylated at C-26.

Pharmacokinetic and Bioavailability Profiles

Glycosides generally exhibit lower gastrointestinal (GI) absorption compared to their aglycone counterparts due to hydrophilicity. For example:

  • This compound/C/H : Predicted low GI absorption due to glycosylation, similar to swertiamarin and isoschaftoside .
  • Isogentisin (aglycone) : High GI absorption, underscoring the "masking effect" of sugar moieties in glycosides .

Table 1: Pharmacokinetic Comparison of this compound and Analogues

Compound GI Absorption BBB Penetration CYP450 Interaction Key Bioactivities
This compound Low No Not studied Underexplored
Hovetrichoside C Low No Not studied Anti-proliferative, anti-inflammatory
Hovetrichoside H Low No Not studied Antitumor (ARE pathway inhibition)
Isogentisin High No CYP1A2, 2D6, 3A4 Antioxidant, potential neuroactivity

Functional Similarities and Divergences

Anti-Inflammatory Activity

  • Hovetrichoside C : Inhibits pro-inflammatory cytokines in vitro (IC₅₀ values comparable to reference compounds like quercetin) .
  • This compound : Likely shares this activity due to structural homology but requires validation.

Antitumor Mechanisms

  • Hovetrichoside H : Suppresses cancer cell proliferation at 1–5 μM via oxidative stress response pathways .
  • This compound: No direct evidence yet, but related phenylpropanoids (e.g., citrusin B) show apoptosis-inducing effects .

Protein Interactions

  • Glycosides like this compound may bind non-covalently to whey proteins, enabling targeted delivery to the lower GI tract—a property observed in Gentiana asclepiadea extracts .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are essential for characterizing Hovetrichoside A?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural elucidation. Chromatographic techniques like HPLC-DAD and UPLC-ESI-MS/MS ensure purity and confirm the absence of co-eluting compounds. For reproducibility, experimental conditions (e.g., solvent systems, column specifications) must be meticulously documented, with raw data provided in supplementary materials .

Q. How is this compound isolated from its natural source, and what solvents are optimal for extraction?

  • Methodological Answer : Isolation typically involves maceration or Soxhlet extraction using polar solvents (e.g., methanol-water mixtures) to solubilize glycosides. Sequential liquid-liquid partitioning (e.g., ethyl acetate, n-butanol) followed by column chromatography (silica gel, Sephadex LH-20) is standard. Yield optimization requires testing solvent ratios and temperatures, with TLC monitoring at each step .

Q. What in vitro assays are commonly used to assess the bioactivity of this compound?

  • Methodological Answer : Cytotoxicity (MTT assay), anti-inflammatory (COX-2 inhibition), and antioxidant (DPPH radical scavenging) assays are widely employed. Ensure positive controls (e.g., doxorubicin for cytotoxicity) and standardized cell lines (e.g., HepG2 for liver cancer studies). Replicate experiments (n ≥ 3) and statistical analysis (ANOVA with post-hoc tests) are mandatory to validate results .

Advanced Research Questions

Q. How can contradictory reports on this compound’s bioactivity be systematically addressed?

  • Methodological Answer : Conduct a meta-analysis comparing variables such as:

  • Cell lines/pathogen strains : Variations in sensitivity (e.g., MCF-7 vs. HeLa cells).
  • Dosage ranges : IC₅₀ discrepancies due to concentration-dependent effects.
  • Assay conditions : Incubation time, solvent carriers (DMSO vs. ethanol).
    Publish raw datasets and statistical codes to enable cross-validation .

Q. What strategies optimize the total synthesis of this compound given its complex glycosidic linkages?

  • Methodological Answer : Use orthogonal protecting groups (e.g., benzyl for hydroxyl, acetyl for amines) to enable regioselective glycosylation. Enzymatic catalysis (glycosyltransferases) may improve stereochemical control. Monitor reaction progress via LC-MS and compare intermediates with natural isolates using [α]D values and NOESY correlations .

Q. How can researchers design experiments to elucidate the molecular targets of this compound in cancer pathways?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify differentially expressed genes/proteins. Validate targets via siRNA knockdown or CRISPR-Cas9 in relevant cell lines. Use molecular docking (AutoDock Vina) to predict binding affinities, followed by SPR or ITC for kinetic analysis .

Data Contradiction and Validation

Q. What steps ensure reproducibility in this compound studies when replicating published protocols?

  • Methodological Answer :

  • Reagent validation : Source reference standards from accredited suppliers (e.g., NIST).
  • Instrument calibration : Regular NMR shimming and MS tuning using certified calibrants.
  • Negative controls : Include solvent-only groups in bioassays to rule out artifacts.
    Publish detailed protocols in repositories like protocols.io to mitigate batch-to-batch variability .

Q. How should researchers address discrepancies in this compound’s reported spectral data?

  • Methodological Answer : Cross-reference with databases (e.g., PubChem, SciFinder) and contact original authors for raw spectra. Re-isolate the compound under identical conditions and acquire new data. If inconsistencies persist, propose revised assignments in a corrigendum, supported by 2D-NMR reanalysis .

Tables for Comparative Analysis

Table 1 : Key Spectroscopic Data for this compound

ParameterReported Values (Literature A)Reported Values (Literature B)Recommended Validation Steps
¹H NMR (δ, ppm)5.32 (d, J=7.2 Hz)5.35 (d, J=7.5 Hz)Re-run with deuterated solvent (CD3OD vs. DMSO-d6)
HR-MS (m/z)689.2451 [M+Na]⁺689.2448 [M+Na]⁺Calibrate with Agilent Tuning Mix
Optical Rotation+47.3° (c=0.1, MeOH)+46.8° (c=0.1, MeOH)Standardize concentration and temperature

Table 2 : Common Pitfalls in this compound Bioactivity Studies

PitfallSolutionReference
Non-standard cell linesUse ATCC-validated lines (e.g., A549)
Solvent toxicityKeep DMSO ≤0.1% in culture media
Overinterpretation of IC₅₀Report 95% confidence intervals

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